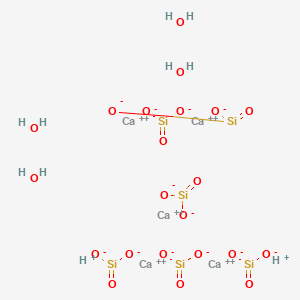
Tobermorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobermorite is a useful research compound. Its molecular formula is Ca5H10O22Si6 and its molecular weight is 730.958. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Construction Materials
Cementitious Composites
Tobermorite plays a crucial role in enhancing the properties of cementitious composites. Its crystalline structure contributes to the development of high-performance materials such as Engineered Cementitious Composites (ECC). The incorporation of this compound in ECC has been shown to improve mechanical strength and durability, making it suitable for structural applications where crack healing is essential. Studies utilizing Environmental Scanning Electron Microscopy (ESEM) have demonstrated that this compound aids in micro-crack healing through the precipitation of calcium carbonate at crack sites, thus prolonging the lifespan of concrete structures .
Thermal Insulation
Due to its high porosity and heat-resistant properties (up to 1000 °C), this compound is extensively used in thermal insulating materials. Its fibrous form can be utilized in producing calcium silicate insulation boards, which are effective in reducing heat loss in buildings and industrial applications .
Environmental Applications
Heavy Metal Adsorption
this compound exhibits significant potential as an adsorbent for heavy metals, particularly cadmium ions (Cd²⁺). Its layered structure allows for efficient ion exchange and adsorption processes. Research indicates that this compound can remove Cd²⁺ from wastewater effectively, with removal efficiencies exceeding 99% under optimal conditions . The adsorption mechanism involves the release of hydroxyl ions (OH⁻), creating an alkaline environment conducive to heavy metal binding.
Phosphorus Adsorption
In addition to heavy metals, this compound has been investigated for its ability to adsorb phosphorus from aqueous solutions. This application is particularly relevant for wastewater treatment processes aimed at reducing nutrient pollution in aquatic ecosystems .
Industrial Applications
Rubber and Plastics Filler
this compound is utilized as a filler in rubber and plastic manufacturing due to its reinforcing properties. The mineral enhances the mechanical strength and thermal stability of these materials, making them more suitable for various industrial applications . The economic benefits derived from using this compound as a filler include reduced production costs and improved product performance.
Sewage Treatment
The unique properties of this compound make it suitable for sewage treatment applications. Its ability to adsorb contaminants and facilitate chemical reactions contributes to the purification process, helping to mitigate environmental pollution .
Case Studies
Propriétés
Numéro CAS |
1319-31-9 |
|---|---|
Formule moléculaire |
Ca5H10O22Si6 |
Poids moléculaire |
730.958 |
Nom IUPAC |
pentacalcium;dioxido(oxo)silane;hydron;tetrahydrate |
InChI |
InChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2 |
Clé InChI |
MKTRXTLKNXLULX-UHFFFAOYSA-P |
SMILES |
[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















